molecular formula C20H30BNO3 B8231225 N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B8231225
M. Wt: 343.3 g/mol
InChI Key: DDMPDMUOKQYIRH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a cyclohexyl-methylamine substituent and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the benzene ring. The dioxaborolane moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in medicinal chemistry and materials science . Its synthesis typically involves coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with N-cyclohexyl-N-methylamine under standard amide-forming conditions .

Properties

IUPAC Name

N-cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO3/c1-19(2)20(3,4)25-21(24-19)16-13-11-15(12-14-16)18(23)22(5)17-9-7-6-8-10-17/h11-14,17H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPDMUOKQYIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-N-cyclohexyl-N-methylbenzamide

The benzamide backbone is prepared via amidation of 4-bromobenzoyl chloride with N-methylcyclohexylamine:

4-Bromobenzoyl chloride+N-MethylcyclohexylamineBase4-Bromo-N-cyclohexyl-N-methylbenzamide\text{4-Bromobenzoyl chloride} + \text{N-Methylcyclohexylamine} \xrightarrow{\text{Base}} \text{4-Bromo-N-cyclohexyl-N-methylbenzamide}

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or pyridine.

  • Yield: ~85–90%.

Miyaura Borylation

The brominated benzamide undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

4-Bromo-N-cyclohexyl-N-methylbenzamide+B2Pin2Pd catalystTarget Compound\text{4-Bromo-N-cyclohexyl-N-methylbenzamide} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%).

  • Base: Potassium acetate (KOAc, 3 equiv).

  • Solvent: 1,4-Dioxane or dimethyl sulfoxide (DMSO).

  • Temperature: 80–100°C, 12–24 hours.

  • Yield: 70–76%.

Key Data :

ParameterValue
Reaction Scale1.0 mmol
Pd Loading3 mol%
Isolated Yield72%
Purity (HPLC)>95%

Direct Boronate Ester Functionalization

An alternative route involves introducing the boronate group early in the synthesis.

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl Chloride

4-(Pinacolboronyl)benzoic acid is converted to its acyl chloride:

4-(Pinacolboronyl)benzoic acid+SOCl2RefluxAcyl chloride\text{4-(Pinacolboronyl)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Acyl chloride}

Conditions :

  • Reflux in thionyl chloride (SOCl₂) for 2 hours.

  • Yield: ~90%.

Amidation with N-Methylcyclohexylamine

The acyl chloride reacts with N-methylcyclohexylamine:

Acyl chloride+N-MethylcyclohexylamineBaseTarget Compound\text{Acyl chloride} + \text{N-Methylcyclohexylamine} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Solvent: DCM or THF.

  • Base: TEA (2 equiv).

  • Yield: 82–88%.

Alkylation of Pre-Formed Boronate Esters

A less common method involves alkylation of a boronate-containing intermediate.

Synthesis of 4-(Pinacolboronyl)benzamide

4-(Pinacolboronyl)benzoic acid is first converted to the primary amide:

4-(Pinacolboronyl)benzoic acid+NH3EDC/HOBtPrimary amide\text{4-(Pinacolboronyl)benzoic acid} + \text{NH}_3 \xrightarrow{\text{EDC/HOBt}} \text{Primary amide}

Conditions :

  • Coupling agents: EDC/HOBt in DMF.

  • Yield: 75%.

N-Alkylation with Cyclohexylmethyl Bromide

The primary amide undergoes alkylation:

Primary amide+Cyclohexylmethyl bromideBaseTarget Compound\text{Primary amide} + \text{Cyclohexylmethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Base: Cs₂CO₃ (2.5 equiv).

  • Solvent: DMF, 80°C, 6 hours.

  • Yield: 50–60%.

Critical Analysis of Methodologies

MethodAdvantagesLimitations
Suzuki-MiyauraHigh yield, scalabilityRequires Pd catalyst
Direct BoronationFewer stepsSensitive to moisture
AlkylationFlexible N-substitutionLower yields

Optimization Insights :

  • Catalyst Choice : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Miyaura borylation.

  • Solvent Effects : DMSO enhances reaction rates but may complicate purification.

  • Temperature : Reactions >90°C risk decomposition of the boronate ester.

Purification and Characterization

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization from ethanol.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 1.34 (s, 12H, pinacol), 4.21 (m, 1H, cyclohexyl), 3.12 (s, 3H, N-CH₃).

    • HRMS : [M+H]⁺ calc. 343.27, found 343.27 .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane moiety. This moiety can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the amine substituents and additional functional groups on the benzene ring. Key examples include:

Compound Name Substituents Key Features
Target Compound N-Cyclohexyl-N-methyl High steric bulk; potential for enhanced lipophilicity
N-([1,1'-biphenyl]-4-yl) analog (6.65) Biphenylamine Extended aromatic system; lower yield (47%) due to steric hindrance
N-Ethyl-2-methyl analog (CAS 1146157-79-0) Ethyl-methylamine Reduced steric bulk; higher reactivity in cross-couplings
2-Chloro-N-cyclopropyl analog (CAS 1621438-71-8) Cyclopropylamine, chloro substituent Electron-withdrawing Cl alters electronic properties; 98% purity
N,N-Dimethyl analog (CAS 400727-57-3) Dimethylamine Simplified structure; lower melting point due to reduced symmetry

Physical and Spectroscopic Properties

  • Melting Point : The target compound melts at 110°C, higher than N,N-dimethyl analogs (data suggests <100°C), reflecting its crystalline stability from the cyclohexyl group .
  • NMR Data : Distinct upfield shifts in $^{1}\text{H}$-NMR (e.g., δ 1.06–1.85 ppm for cyclohexyl protons) contrast with sharper signals in linear alkylamine analogs .

Reactivity in Cross-Coupling Reactions

  • The dioxaborolane group enables efficient Suzuki couplings, but substituents modulate reactivity:
    • Target Compound : Moderate reactivity due to steric shielding from the cyclohexyl group.
    • N-Ethyl-2-methyl Analog : Faster coupling kinetics observed, attributed to reduced steric hindrance .
    • Chloro-Substituted Analog : Electron-withdrawing Cl enhances electrophilicity, improving oxidative addition in Pd catalysis .

Biological Activity

N-Cyclohexyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 2828443-89-4) is a compound characterized by its unique structural features that include a dioxaborolane moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmaceutical applications. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C20H30BNO3
  • Molecular Weight : 343.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This moiety is known for facilitating transmetalation processes in cross-coupling reactions which are significant in organic synthesis and drug development.

1. Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on various kinases:

  • GSK-3β Inhibition : The compound exhibits notable inhibitory activity against GSK-3β with an IC50 value reported at approximately 8 nM. This inhibition plays a crucial role in modulating cellular signaling pathways associated with cancer and neurodegenerative diseases .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2) revealed varying degrees of cell viability:

  • At concentrations ranging from 0.1 to 100 µM, compounds similar in structure showed no significant decrease in cell viability at lower concentrations (up to 10 µM), indicating a favorable safety profile .

3. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties:

  • In BV-2 microglial cells, it significantly reduced nitric oxide (NO) and IL-6 levels at concentrations as low as 1 µM. Such effects suggest its utility in treating inflammatory conditions .

Case Studies

StudyFindings
Study on GSK-3β Inhibition Demonstrated IC50 of 8 nM for GSK-3β inhibition; effective against various cancer lines .
Cytotoxicity in Neuronal Cells No significant cytotoxicity observed at concentrations ≤10 µM in HT-22 cells .
Anti-inflammatory Activity Reduced NO and IL-6 levels in BV-2 cells; potential therapeutic applications in neuroinflammation .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm the presence of cyclohexyl (δ ~1.0–2.5 ppm), methylamide (δ ~3.0 ppm), and aromatic protons (δ ~7.5–8.0 ppm). The dioxaborolane group’s quaternary carbons appear at ~85–90 ppm in ¹³C NMR .
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching .

How can researchers address discrepancies in NMR data under different solvent systems?

Advanced
Discrepancies arise due to solvent polarity, hydrogen bonding, or dynamic effects. Methodological considerations:

  • Solvent selection : Use deuterated DMSO for polar compounds or CDCl₃ for non-polar systems.
  • Temperature control : Adjust to resolve broad peaks caused by slow conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

What strategies are recommended for maintaining the stability of the dioxaborolane moiety during Suzuki-Miyaura reactions?

Q. Advanced

  • Inert conditions : Perform reactions under N₂/Ar to prevent boronate oxidation/hydrolysis .
  • Catalyst optimization : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligand additives (e.g., SPhos) to enhance coupling efficiency .
  • Low-temperature quenching : Terminate reactions at 0–5°C to minimize boronate degradation .

How should experimental conditions be optimized to minimize hydrolysis of the dioxaborolane group?

Q. Advanced

  • pH control : Maintain neutral to slightly acidic conditions (pH 5–7) during aqueous workup .
  • Short reaction times : Limit exposure to protic solvents (e.g., MeOH, H₂O) during purification .
  • Stability assays : Monitor boronate integrity via ¹¹B NMR or HPLC-MS over 24–48 hours .

What purification methods are suitable for isolating this compound with high purity?

Q. Basic

  • Flash chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystalline product .
  • HPLC : Apply reverse-phase C18 columns for challenging separations (acetonitrile/water) .

What are key considerations for studying reactivity in palladium-catalyzed reactions?

Q. Advanced

  • Substrate compatibility : Ensure the boronate is electron-rich to facilitate transmetallation .
  • Steric effects : The cyclohexyl group may slow coupling; use bulky ligands (e.g., XPhos) to mitigate this .
  • Reaction monitoring : Track intermediates via TLC or in-situ IR .

How does the steric environment of substituents influence cross-coupling reactivity?

Q. Advanced

  • Cyclohexyl group : Hinders approach of palladium catalysts, requiring higher temperatures (80–100°C) .
  • Methylamide vs. dimethylamide : Smaller substituents (e.g., methyl) improve reaction rates compared to bulkier groups .

What are common sources of low yield in synthesis, and how can they be mitigated?

Q. Advanced

  • Incomplete coupling : Increase equivalents of coupling agent (e.g., 1.2–1.5 eq DCC) .
  • Boronate decomposition : Pre-dry solvents with molecular sieves and avoid prolonged storage .
  • Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to remove excess reagents .

How can computational modeling aid in predicting this compound’s reactivity?

Q. Advanced

  • DFT calculations : Model transition states for Suzuki-Miyaura coupling to optimize ligand-catalyst pairs .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug discovery .

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